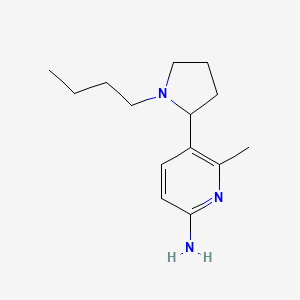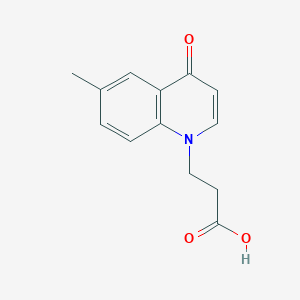
(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide is a chemical compound that features a phthalimide moiety linked to a hydroxypentanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide typically involves the reaction of phthalic anhydride with an appropriate amine, followed by further functionalization to introduce the hydroxypentanamide chain. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phthalimide moiety can be reduced to form a phthalamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced phthalamides, and substituted analogs with various functional groups.
Aplicaciones Científicas De Investigación
(S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein modifications.
Industry: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-4-(1,3-Dioxoisoindolin-2-YL)-5-hydroxypentanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalimide moiety can interact with active sites of enzymes, inhibiting their activity, while the hydroxypentanamide chain can enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(1,3-Dioxoisoindolin-2-yl)propanoic acid: Similar structure with a propanoic acid chain instead of a hydroxypentanamide chain.
(S)-2-(1,3-Dioxoisoindolin-2-yl)pentanedioic acid: Features a pentanedioic acid chain, offering different reactivity and applications.
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
(4S)-4-(1,3-dioxoisoindol-2-yl)-5-hydroxypentanamide |
InChI |
InChI=1S/C13H14N2O4/c14-11(17)6-5-8(7-16)15-12(18)9-3-1-2-4-10(9)13(15)19/h1-4,8,16H,5-7H2,(H2,14,17)/t8-/m0/s1 |
Clave InChI |
YMXCZMNALXTAKA-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CCC(=O)N)CO |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)
![3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11805092.png)
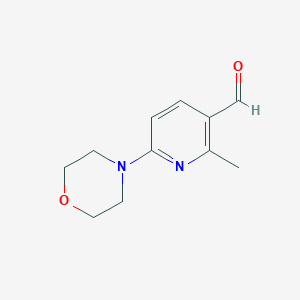
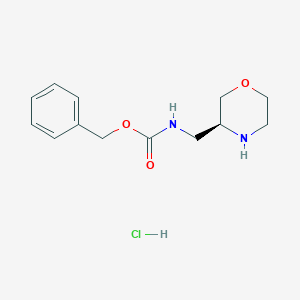
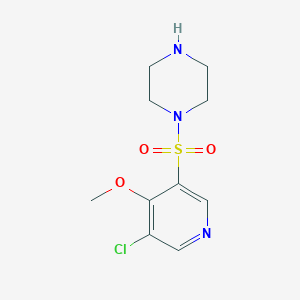

![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)
